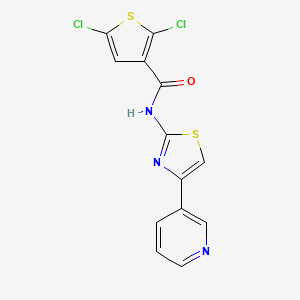
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H17NO3S2 and its molecular weight is 323.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide has primarily focused on their synthesis and biological activities. For instance, novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes have been synthesized, exhibiting significant antibacterial and antifungal activities against various pathogenic strains and Candida albicans (Altundas, Sarı, Çolak, & Öğütcü, 2010). This suggests a potential avenue for developing new antimicrobial agents.
Antimicrobial Evaluation and Docking Studies
Further research has extended to the antimicrobial evaluation and docking studies of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which were synthesized through a series of chemical reactions. These compounds showed promising antimicrobial activity, indicating the therapeutic potential of thiophene-containing compounds in combating microbial infections (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Anticancer Drug Design
Moreover, there's research aiming at the design of anticancer drugs, such as the predictive design of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, which demonstrated therapeutic indexes significantly higher than those of traditional treatments. This opens up new pathways for the development of more effective cancer treatments (Sosnovsky, Rao, & Li, 1986).
Electrochemical and Electrochromic Properties
The study of donor–acceptor type monomers for their electrochemical activity and electrochromic properties, including the synthesis and characterization of such compounds, points towards their application in advanced material science. These materials could lead to innovations in electronic and photonic devices, highlighting the versatile applications of thiophene derivatives (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
The pharmacokinetic properties of similar thiophene-based compounds have been studied .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The action of similar thiophene-based compounds can be influenced by various environmental factors .
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-7-20-9-12)13-2-1-6-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCLWQDHWGPKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2419821.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)
![Ethyl 4-phenyl-2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2419825.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2419827.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2419831.png)
![1-Spiro[3.3]heptan-2-ylethanamine;hydrochloride](/img/structure/B2419832.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)


![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2419840.png)